molecular formula C11H8ClNO2 B3385032 4-[(5-Chloropyridin-2-yl)oxy]phenol CAS No. 60075-01-6

4-[(5-Chloropyridin-2-yl)oxy]phenol

Cat. No.: B3385032
CAS No.: 60075-01-6
M. Wt: 221.64 g/mol
InChI Key: XJZAEIGKVHDROM-UHFFFAOYSA-N
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Description

4-[(5-Chloropyridin-2-yl)oxy]phenol is a high-purity chemical compound with the CAS Number 60075-01-6 and a molecular weight of 221.64 g/mol . Its molecular formula is C11H8ClNO2, and it can be represented by the SMILES string OC1=CC=C(OC2=NC=C(Cl)C=C2)C=C1, which depicts its core structure featuring a phenol group linked via an ether bridge to a chlorinated pyridine ring . This specific aromatic ether structure is of significant interest in advanced chemical and pharmaceutical research, particularly in the synthesis of more complex molecules, such as Schiff base compounds, which are known to possess a range of biological activities including antimicrobial, antifungal, and anti-inflammatory properties . The compound is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or animal use . It is offered in various pack sizes, typically from 50mg up to 5g, to meet diverse laboratory needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-1-6-11(13-7-8)15-10-4-2-9(14)3-5-10/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZAEIGKVHDROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-[(5-Chloropyridin-2-yl)oxy]phenol

The formation of the diaryl ether linkage in this compound is typically achieved through cross-coupling reactions. These methods primarily involve the formation of a carbon-oxygen (C-O) bond between a pyridine (B92270) and a phenol (B47542) derivative.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the diaryl ether framework of this compound. In this approach, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and is activated by electron-withdrawing groups. youtube.comscripps.edu The pyridine ring, particularly with a halogen substituent, is susceptible to nucleophilic attack.

A plausible synthetic route involves the reaction of a 2-halopyridine derivative, such as 2,5-dichloropyridine (B42133), with hydroquinone (B1673460). The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the substitution reaction. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Reaction Scheme:

Generated code

The regioselectivity of this reaction is a key consideration, as hydroquinone possesses two equivalent hydroxyl groups. Careful control of stoichiometry and reaction conditions is necessary to favor monosubstitution.

Etherification Strategies Involving Chloropyridine and Phenol Derivatives

The Ullmann condensation, a copper-catalyzed reaction, is a widely employed etherification strategy for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-bromo-5-chloropyridine (B189627) or 2,5-dichloropyridine with hydroquinone.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications of this reaction utilize catalytic amounts of a copper source, often in combination with a ligand, which allows for milder reaction conditions.

A representative procedure would involve heating a mixture of the chloropyridine derivative, hydroquinone, a copper(I) salt like CuI, a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

Catalytic Reaction Systems in C-O Bond Formation

Modern catalytic systems have significantly advanced the synthesis of diaryl ethers. Copper-based catalysts remain prominent due to their lower cost compared to other transition metals like palladium. rsc.orgrsc.org Various research groups have developed highly efficient copper-catalyzed C-O cross-coupling reactions.

These systems often employ a copper(I) or copper(II) salt as a precatalyst, along with a ligand that facilitates the catalytic cycle. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine, TMEDA) and amino acids (e.g., picolinic acid). nih.gov The base plays a crucial role in deprotonating the phenol and activating the catalyst.

A general catalytic cycle for a copper-catalyzed Ullmann-type reaction is proposed to involve the formation of a copper(I)-phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst. organic-chemistry.org

Table 1: Representative Catalytic Systems for Ullmann-Type C-O Coupling Reactions
CatalystLigandBaseSolventTemperature (°C)Reference
CuITMEDAK₂CO₃Dioxane110 nih.gov
Cu₂(OAc)₄NoneCs₂CO₃NMP120 organic-chemistry.org
Cu₂O1H-imidazole-4-carboxylic acidK₃PO₄DMSO100 nih.gov
CuIPicolinic AcidK₃PO₄DMSO80 nih.gov

Functional Group Interconversions and Derivatization Strategies

The presence of a phenolic hydroxyl group and a pyridine nitrogen atom in this compound provides opportunities for a variety of functional group interconversions and derivatization reactions.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for further molecular modifications.

O-Alkylation: The hydroxyl group can be readily alkylated to form the corresponding ether derivative. This reaction is typically achieved by treating the phenol with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. This is a classic Williamson ether synthesis. solubilityofthings.com For instance, reaction with methyl iodide would yield 2-((4-methoxyphenyl)oxy)-5-chloropyridine.

O-Acylation: Acylation of the phenolic hydroxyl group leads to the formation of an ester. This can be accomplished using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. For example, reaction with acetyl chloride would produce 4-((5-chloropyridin-2-yl)oxy)phenyl acetate.

Table 2: Potential Derivatization Reactions of the Phenolic Hydroxyl Group
ReagentReaction TypeProduct
Methyl iodide (CH₃I) / K₂CO₃O-Alkylation2-((4-Methoxyphenyl)oxy)-5-chloropyridine
Benzyl bromide (BnBr) / K₂CO₃O-Alkylation2-((4-(Benzyloxy)phenyl)oxy)-5-chloropyridine
Acetyl chloride (CH₃COCl) / PyridineO-Acylation4-((5-Chloropyridin-2-yl)oxy)phenyl acetate
Benzoyl chloride (PhCOCl) / PyridineO-Acylation4-((5-Chloropyridin-2-yl)oxy)phenyl benzoate

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base.

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). youtube.comarkat-usa.org The resulting N-oxide can exhibit altered reactivity and solubility.

Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. nih.govresearchgate.net For example, treatment with methyl iodide would lead to the formation of a 2-((4-hydroxyphenyl)oxy)-5-chloro-1-methylpyridin-1-ium iodide. This modification introduces a permanent positive charge into the molecule, significantly altering its electronic properties and solubility.

Table 3: Potential Derivatization Reactions of the Pyridine Nitrogen Atom
ReagentReaction TypeProduct
Hydrogen peroxide (H₂O₂) / Acetic AcidN-Oxidation2-((4-Hydroxyphenyl)oxy)-5-chloropyridine 1-oxide
Methyl iodide (CH₃I)N-Quaternization2-((4-Hydroxyphenyl)oxy)-5-chloro-1-methylpyridin-1-ium iodide
Ethyl bromide (EtBr)N-Quaternization1-Ethyl-2-((4-hydroxyphenyl)oxy)-5-chloropyridin-1-ium bromide

Substitution Reactions on the Chloropyridine Moiety

The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of this molecule. The electron-deficient nature of the pyridine ring, further activated by the chloro-substituent, facilitates the attack of various nucleophiles at the C-5 position. libretexts.orgyoutube.com This allows for the introduction of a diverse array of functional groups, significantly expanding the chemical space accessible from this precursor.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is subsequently restored by the expulsion of the chloride ion. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions employed.

Common nucleophiles used in such transformations include amines, thiols, and alkoxides, leading to the corresponding amino-, thio-, and alkoxy-substituted pyridine derivatives. For instance, the reaction with primary or secondary amines can be used to synthesize N-substituted aminopyridines, which are prevalent in pharmacologically active compounds. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on a Model 2-Chloropyridine Substrate

NucleophileReagent ExampleProduct TypeReference
AmineDimethylamine2-(Dimethylamino)pyridine libretexts.org
AlkoxideSodium Methoxide2-Methoxypyridine youtube.com
ThiolateSodium Thiophenoxide2-(Phenylthio)pyridine mdpi.com
PhenoxideSodium Phenoxide2-Phenoxypyridine umass.edu

This table illustrates potential transformations analogous to those possible with this compound.

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic chemistry have emphasized the development of efficient and environmentally responsible methods. The preparation of this compound and its derivatives has benefited significantly from these innovations, including microwave-assisted synthesis, solvent-free conditions, and flow chemistry applications.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of diaryl ethers, the structural core of this compound, is particularly amenable to microwave irradiation.

Studies have demonstrated the direct coupling of phenols with electron-deficient aryl halides under microwave conditions, achieving excellent yields in minutes without the need for a catalyst. researchgate.net In this context, the synthesis could involve the reaction of hydroquinone with 2,5-dichloropyridine. The high efficiency of microwave heating is often attributed to the rapid, uniform heating of the reaction mixture, especially when using polar solvents like dimethyl sulfoxide (B87167) (DMSO) that couple effectively with microwave energy.

Furthermore, microwave-assisted protocols have been developed for copper-catalyzed diaryl ether synthesis. These methods can expand the substrate scope and often proceed under milder conditions than traditional Ullmann condensations. umass.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Diaryl Ether Synthesis

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Several hours to days5 - 30 minutes nih.govresearchgate.net
Temperature Often high (>150 °C)Can be precisely controlled umass.edu
Yield Variable, often moderateGenerally high to excellent researchgate.net
Side Reactions More prevalentOften reduced, cleaner reactions nih.gov

Solvent-Free and Environmentally Benign Methodologies

In line with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of hazardous solvents in chemical synthesis. For the preparation of diaryl ethers like this compound, solvent-free methodologies offer a compelling alternative.

One such approach involves performing the nucleophilic aromatic substitution on a solid support, such as potassium fluoride (B91410) on alumina (B75360) (KF/Alumina), under solvent-free conditions. researchgate.net These reactions can be conducted at ambient temperature or accelerated with microwave heating, providing the desired products in high yield. The workup is often simplified to a simple filtration, minimizing waste generation. researchgate.net

Other green approaches applicable to the synthesis of this class of compounds include the use of more environmentally friendly solvents like water or recyclable ionic liquids, and the development of highly efficient, low-loading catalytic systems to minimize metal waste. jsynthchem.com The use of copper nanoparticles as a recyclable catalyst in aqueous media represents a promising and sustainable method for C-O coupling reactions. jsynthchem.com

Flow Chemistry Applications in Compound Preparation

Flow chemistry, or continuous flow processing, has garnered substantial interest in the pharmaceutical and fine chemical industries due to its advantages in safety, scalability, and process control. acs.org The synthesis of heterocyclic compounds, including substituted pyridines, is well-suited for flow chemistry techniques. mdpi.com

In a typical flow setup, reagents are continuously pumped through a heated tube or a packed-bed reactor, where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. The small reactor volumes enhance safety, especially when dealing with highly exothermic reactions or unstable intermediates.

The synthesis of substituted pyridines has been successfully demonstrated in flow systems, often involving multi-step sequences where intermediates are generated and consumed in a continuous stream without isolation. acs.orgnih.gov For the preparation of this compound or its precursors, a flow process could involve the reaction of a substituted phenol with a chloropyridine derivative in a heated coil reactor. This technology can also be integrated with other enabling technologies, such as in-line purification or photocatalysis, to create highly efficient and automated synthetic platforms. mdpi.comscitechdaily.com

Table 3: Illustrative Parameters for a Flow Chemistry Synthesis of a Pyridine Derivative

ParameterValue / DescriptionPurposeReference
Reactor Type Perfluoroalkoxy (PFA) or Stainless Steel TubingInert reaction channel, good heat transfer acs.org
Temperature 50 - 150 °CRate acceleration, superheating of solvents acs.org
Flow Rate 0.1 - 10 mL/minControls residence time and throughput mdpi.com
Residence Time 5 - 30 minutesEnsures complete reaction acs.org
Pressure 1 - 10 barAllows for heating solvents above their boiling point acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be determined.

Proton (¹H) NMR for Structural Connectivity

A ¹H NMR spectrum of 4-[(5-Chloropyridin-2-yl)oxy]phenol would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would display a set of multiplets corresponding to the protons on the phenoxy and chloropyridinyl rings. The integration of these signals would correspond to the number of protons in each environment. The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) would reveal the adjacency of protons, confirming their relative positions on the aromatic rings. The phenolic hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (Hz)
H (Phenoxy ring)6.8 - 7.2d, d~8-9
H (Phenoxy ring)6.8 - 7.2d, d~8-9
H (Chloropyridinyl ring)6.9 - 8.2d, dd, d~2-9
H (Chloropyridinyl ring)6.9 - 8.2d, dd, d~2-9
H (Chloropyridinyl ring)6.9 - 8.2d, dd, d~2-9
OH (Phenol)5.0 - 10.0br sN/A

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be observed for each of the 11 carbon atoms. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. Carbons attached to electronegative atoms like oxygen, nitrogen, and chlorine would appear at higher chemical shifts (downfield).

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
C (Phenoxy ring, C-O)150 - 160
C (Phenoxy ring, C-OH)145 - 155
C (Phenoxy ring)115 - 130
C (Chloropyridinyl ring, C-O)160 - 170
C (Chloropyridinyl ring, C-Cl)120 - 130
C (Chloropyridinyl ring)110 - 150

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbons. This would definitively establish the proton connectivity within the phenolic and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak would link a specific proton signal to its attached carbon signal, greatly aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the protons on the phenoxy ring and the carbon atom of the pyridinyl ring linked through the ether oxygen, thus confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₁H₈ClNO₂), the expected exact mass would be calculated and compared to the experimental value. A close match (typically within 5 ppm) would confirm the molecular formula.

Expected HRMS Data:

IonCalculated Exact Mass
[M+H]⁺222.0265
[M+Na]⁺244.0085
[M-H]⁻220.0117

Fragmentation Pattern Analysis

In addition to the molecular ion, mass spectrometry also provides information about the fragmentation of the molecule. The pattern of fragment ions observed can give valuable clues about the structure of the compound. For this compound, characteristic fragmentation would likely involve the cleavage of the ether bond, leading to fragment ions corresponding to the chloropyridinyl and phenoxy moieties. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the molecular ion and any chlorine-containing fragments, providing further confirmation of the presence of a chlorine atom.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of its constituent bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for its key functional groups: the phenol (B47542), the chloropyridine, and the ether linkage.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1400-1600
Ar-O-C (Ether)Asymmetric Stretching1200-1270
Phenolic C-OStretching1180-1260
C-ClStretching550-850
Table 1. Predicted Infrared (IR) Spectroscopy data for this compound based on typical functional group absorption ranges.

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the aromatic ring vibrations and the C-Cl bond.

Specific experimental Raman data for this compound is not available in the public domain. However, based on the analysis of similar compounds, the Raman spectrum would be expected to show strong bands for the symmetric breathing modes of the pyridine (B92270) and phenol rings. The C-Cl stretching vibration would also be Raman active. In some instances, resonance Raman scattering can be employed to enhance the signals of specific parts of a molecule that are associated with an electronic transition. nsf.gov

Functional Group/MoietyVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingsRing Breathing~1000 and ~800
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1400-1600
C-ClStretching550-850
Table 2. Predicted Raman Spectroscopy data for this compound based on typical functional group Raman shifts.

X-ray Crystallography for Solid-State Structure Determination

To date, a specific single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, computational modeling using methods like Density Functional Theory (DFT) can provide theoretical predictions of its molecular geometry. wu.ac.thnih.gov Such calculations would likely show a non-planar conformation due to the ether linkage between the pyridine and phenol rings, with a specific dihedral angle between the two aromatic systems.

ParameterPredicted Value
Molecular FormulaC₁₁H₈ClNO₂
Molecular Weight221.64 g/mol
Predicted ConformationNon-planar
Table 3. Predicted Molecular Geometry Parameters for this compound.

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate the crystal packing. The phenolic hydroxyl group is a potent hydrogen bond donor and can form strong hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atom of the pyridine ring or the oxygen atom of the phenol.

Furthermore, the presence of a chlorine atom on the pyridine ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In this case, the chlorine atom could interact with the oxygen or nitrogen atoms of adjacent molecules, or with the π-system of an aromatic ring.

The interplay of hydrogen bonding, halogen bonding, and weaker van der Waals forces would lead to the formation of specific crystal packing motifs. Common motifs in such aromatic compounds include herringbone patterns, π-π stacking of the aromatic rings, and the formation of supramolecular chains or sheets. The specific arrangement would be a result of the energetic favorability of the various possible intermolecular interactions. The study of these motifs is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Polymorphism Studies of Related Aryl Ethers

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the fields of materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related aryl ethers, particularly poly(aryl ether ketone)s (PEKs).

Studies on PEKs have revealed the existence of different crystalline polymorphs, primarily designated as form 1 and form 2. kpi.ua The formation of these polymorphs is influenced by factors such as the chemical structure of the polymer backbone and the conditions under which crystallization occurs. kpi.ua

Factors Influencing Polymorphism in Poly(aryl ether ketone)s:

Chemical Structure: Modifications to the polymer's molecular structure, such as altering the ratio of keto to ether linkages or replacing 1,4-substituted phenyl residues with 1,3-substituted ones, can impact the polymer's chain stiffness. kpi.ua Increased chain stiffness has been observed to enhance the propensity for the formation of the form 2 polymorph. kpi.ua

Crystallization Conditions: The method of crystallization plays a crucial role in determining which polymorph is obtained. Melt crystallization typically results in the thermodynamically stable form 1 structure. kpi.ua In contrast, techniques like cold crystallization, solvent-induced crystallization (for instance, using methylene (B1212753) chloride), and as-polymerized states can lead to the formation of the metastable form 2. kpi.ua

Characterization of Polymorphs:

X-ray diffraction (XRD) is a primary analytical technique employed to distinguish between the different polymorphic forms. The diffraction patterns of form 1 and form 2 structures exhibit characteristic differences. For example, in solvent-crystallized PEKK, the form 2 structure is identified by a unique peak at 2θ = 15.6°, which is indexed as the 010 reflection. kpi.ua

The phenomenon of polymorphism in these related polymers is often attributed to nucleation control, where the metastable form 2 may have a lower crystal surface free energy and thus a faster nucleation rate than the more stable form 1. kpi.ua

Polymer ClassPolymorphic FormsKey Characteristics of Form 2Influencing FactorsAnalytical Technique
Poly(aryl ether ketone)s (PEKs)Form 1 (stable), Form 2 (metastable)Characterized by a distinct X-ray diffraction peak (e.g., at 2θ = 15.6° in PEKK). kpi.uaIncreased chain stiffness, crystallization from solution or cold crystallization. kpi.uaX-ray Diffraction (XRD) kpi.ua

Chiroptical Spectroscopy (if applicable to derivatives)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and studying the conformational properties of chiral compounds. While this compound itself is not chiral, the principles of chiroptical spectroscopy would be directly applicable to its chiral derivatives.

Techniques such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are powerful tools in stereochemical analysis. researchgate.netnih.gov CD spectroscopy measures the difference in absorption of left and right circularly polarized light, providing information about the electronic transitions and the three-dimensional structure of a chiral molecule. CPL, on the other hand, measures the differential emission of left and right circularly polarized light from a chiral fluorophore.

Applications in Structurally Related Chiral Molecules:

Research on various chiral molecules, including helicenes and conjugated polymers, demonstrates the utility of these techniques. For instance:

Helical Aromatic Esters: Chiral conjugated polymers incorporating optically stable helical aromatic ester subunits have been synthesized and their chiroptical properties investigated. These polymers exhibit strong mirror-image CD and CPL signals, indicating a clear relationship between their helical structure and their interaction with polarized light. nih.gov

Helicene Hybrids: In pyreno[a]pyrene-based helicene hybrids, the enantiomers, separated by chiral High-Performance Liquid Chromatography (HPLC), were studied using CD and CPL spectroscopy to elucidate their photophysical and chiroptical properties. researchgate.net

Axially Chiral Diaryl Ethers: The synthesis of enantioenriched axially chiral diaryl ethers has been achieved, and while the primary focus of some studies is on the synthetic methodology, the characterization of the resulting chiral products would inherently rely on chiroptical methods to confirm their enantiomeric purity and assign their absolute configuration. rsc.org

The combination of experimental chiroptical data with theoretical calculations, such as those based on Density Functional Theory (DFT), is a powerful approach for assigning the absolute configuration of chiral molecules and understanding the origins of their chiroptical response. cnr.it

Molecule Type/Derivative ClassChiroptical Technique(s)Key Findings/Applications
Chiral Conjugated Polymers (based on helical aromatic esters)Circular Dichroism (CD), Circularly Polarized Luminescence (CPL)Showed strong mirror-image CD and CPL signals; some derivatives exhibited aggregation-induced enhancement of CPL. nih.gov
Chiral Dipyrenoheteroles and Helicene HybridsCircular Dichroism (CD), Circularly Polarized Luminescence (CPL)Enantiomers were resolved by chiral HPLC and their chiroptical properties were evaluated, showing significant dissymmetry factors. researchgate.net
Axially Chiral Diaryl Ethers(Implied) Chiroptical methods for stereochemical assignmentSuccessful atroposelective synthesis of enantioenriched axially chiral diaryl ethers. rsc.org
General Chiral MoleculesVibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD) coupled with DFTProvides detailed understanding of conformational behavior and allows for the assignment of absolute configuration. cnr.it

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a deep understanding of molecular geometry and the distribution of electrons.

Density Functional Theory (DFT) is a preferred method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method calculates the electron density to determine the energy of the system, providing a balance between accuracy and computational cost. For 4-[(5-Chloropyridin-2-yl)oxy]phenol, a DFT calculation, typically using a basis set like B3LYP/6-311++G**, would yield precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial configuration and steric interactions.

Table 1: Predicted Geometrical Parameters from DFT

ParameterPredicted Value (Å or °)
C-Cl Bond LengthData not available
C-O (Ether) Bond LengthData not available
O-H (Phenol) Bond LengthData not available
C-N-C (Pyridine) AngleData not available
C-O-C (Ether) AngleData not available
Dihedral Angle (Pyridine-Phenol)Data not available
Note: This table represents the type of data that would be generated from a DFT geometry optimization. Specific values for this compound require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. Analysis of this compound would reveal its electronic stability and tendency to participate in charge-transfer interactions.

Table 2: FMO Properties

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available
Note: This table illustrates the expected output from an FMO analysis. The values are essential for predicting chemical behavior.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack (e.g., around the oxygen and nitrogen atoms). Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack (e.g., around the phenolic hydrogen). An MEP map of this compound would clearly delineate its reactive sites.

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data to validate the calculated molecular structure and properties.

Theoretical calculations, often using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By simulating these spectra for this compound, each vibrational mode (e.g., O-H stretch, C-Cl stretch, aromatic C-H bends) can be assigned to a specific calculated frequency. Comparing these simulated spectra with experimentally obtained data allows for a detailed confirmation of the compound's functional groups and structural integrity.

Intermolecular Interactions and Supramolecular Assembly Studies

The way molecules interact with each other in the solid state governs the crystal packing and macroscopic properties of the material. Computational methods are invaluable for analyzing these non-covalent interactions.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of close contacts between atoms. scirp.org Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. scirp.orgnih.gov

A comprehensive Hirshfeld surface analysis for this compound has not been found in the surveyed scientific literature. However, studies on structurally related molecules, such as 2-[(5-Chloropyridin-2-ylimino)methyl]phenol, reveal the presence of C—H⋯O and C—H⋯N hydrogen bonds, as well as Cl⋯Cl and Cl⋯π contacts, which stabilize the crystal structure. iucr.orgresearchgate.net Another related compound, 4-(2-Fluoropyridin-5-yl)phenol, exhibits O—H⋯N hydrogen bonds and π–π stacking interactions. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgwiley-vch.de By analyzing the critical points of the electron density, QTAIM can identify bond paths between atoms and characterize the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds). researchgate.netwiley-vch.de

Key descriptors at a bond critical point (BCP), such as the electron density (ρ_b) and its Laplacian (∇²ρ_b), reveal the strength and nature of an interaction. researchgate.net For instance, the sign of the Laplacian can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. wiley-vch.de QTAIM is particularly useful for quantifying the strength of weak non-covalent interactions that are critical in supramolecular chemistry and drug design. researchgate.netwiley.com

A specific QTAIM analysis of this compound is not available in the current body of literature.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry, particularly DFT, is widely used to predict the NLO properties of new molecules. nih.gov Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov

Molecules with significant NLO responses often possess a donor-π-acceptor architecture, which facilitates intramolecular charge transfer upon excitation. mdpi.com Theoretical calculations can predict these properties, helping to screen and design promising NLO candidates before their synthesis. nih.gov The magnitude of the hyperpolarizability is a key indicator of a material's potential for second-harmonic generation. mdpi.com

To date, no theoretical studies predicting the non-linear optical properties of this compound have been published.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of a molecule are determined by its conformational landscape. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them. This is often achieved by mapping the potential energy surface (PES) of the molecule.

A detailed conformational analysis and potential energy surface map for this compound has not been reported in the reviewed literature.

Development and Academic Exploration of Derivatives and Analogues

Synthesis of Substituted 4-[(5-Chloropyridin-2-yl)oxy]phenol Derivatives

The synthesis of derivatives typically builds upon the fundamental ether linkage, which is often formed via nucleophilic aromatic substitution or Ullmann-type coupling reactions. mdpi.com Starting from this central scaffold, further modifications are introduced on either of the two aromatic rings.

The phenolic hydroxyl group is a key handle for derivatization, allowing for a variety of chemical transformations. Additionally, the aromatic ring itself can be substituted to introduce new functionalities. A common strategy involves the reaction of the phenol (B47542) with various electrophiles. For instance, in the synthesis of related complex structures, substituted phenols are used as starting materials in multi-component reactions to build larger, more complex molecules. A one-pot synthesis of a tetra-substituted imidazole (B134444), for example, utilizes a substituted salicylaldehyde (B1680747) (a phenol derivative) reacting with benzil, an amine, and ammonium (B1175870) acetate. nih.gov This highlights how the phenolic part can be a building block for creating derivatives with appended imidazole rings. nih.gov

Another approach involves the introduction of substituents onto the phenolic ring prior to or after the formation of the ether bond. These modifications can modulate the electronic properties and steric profile of the molecule.

Table 1: Examples of Phenolic Ring Modification Strategies

Modification Type Reagents/Conditions Resulting Moiety Research Context
Imidazole Synthesis Benzil, Aldehyde, Amine, Ammonium Acetate, Acetic Acid Tetra-substituted imidazole One-pot synthesis of complex heterocyclic derivatives. nih.gov
Hydroxylation H₂O₂ Dihydroxylated ligand Study of unusual double hydroxylation pathways. researchgate.net

The pyridine (B92270) ring, activated by the chloro-substituent and the ether linkage, is also a prime site for modification. The existing chlorine atom can be a point of further substitution, or additional groups can be introduced onto other positions of the ring. An example of this is seen in the analogue 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol, where an additional chlorine atom is present on the pyridine ring. ontosight.ai The synthesis of such compounds often requires a deep understanding of their chemical structure and reactivity to control the regioselectivity of the functionalization. ontosight.ai

These modifications are crucial as they can significantly alter the electronic distribution within the pyridine ring, affecting its interaction with biological targets. ontosight.ai

A significant area of development involves the attachment or fusion of additional heterocyclic rings to the this compound core. Heterocycles are prevalent in medicinal chemistry as they can introduce desirable physicochemical properties and specific interactions with biological macromolecules. nih.gov Five-membered heterocycles, containing one to four heteroatoms like nitrogen, oxygen, or sulfur, are particularly common. nih.gov

The synthesis can involve building a heterocycle onto the existing structure, for instance, by using the phenolic hydroxyl or an installed amino group as a starting point for cyclization reactions. Research into compounds with similar structures, such as 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, demonstrates the exploration of complex, polycyclic systems fused to a pyridine core. ontosight.ai Such elaborate structures are investigated for a range of pharmacological activities. ontosight.ai

Structure-Activity Relationships (SAR) in Mechanistic Studies

Molecular recognition is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions. X-ray crystallography on analogues provides critical insights into these elements. For example, in the crystal structure of 2-(4-Pyridylmethoxy)phenol, inversion-related molecules form dimers through O-H⋯N hydrogen bonds between the hydroxyl group and the pyridine nitrogen. nih.gov Additionally, π-π interactions are observed between the pyridyl rings of the dimer. nih.gov In a different analogue, 2-[(5-Chloropyridin-2-ylimino)methyl]phenol, an intramolecular O-H⋯N hydrogen bond is a key feature, and the molecules are linked into chains by C-H⋯O and C-H⋯N hydrogen bonds in the crystal lattice. iucr.org The planarity between the two aromatic rings, with a very small dihedral angle of 1.78 (4)°, further facilitates these interactions. iucr.org The presence and nature of these interactions are critical for the binding of the molecule to its biological target.

The addition of substituents to either the phenolic or pyridine ring has profound electronic and steric consequences. These effects directly modulate the strength and geometry of the non-covalent interactions identified in molecular recognition studies.

Electronic Effects: Electron-withdrawing groups, such as the chloro group on the pyridine ring, alter the electron density of the aromatic system. This influences the pKa of the phenolic proton and the hydrogen-bonding capabilities of the pyridine nitrogen.

Steric Effects: The size and position of substituents dictate the possible conformations of the molecule. The dihedral angle between the phenolic and pyridine rings is a critical parameter. In 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, the dihedral angle between the aromatic rings is 33.66 (6)°. nih.gov In contrast, studies on N-pyridyl-benzothiazine-carboxamides show that the mutual arrangement of the benzothiazine and pyridine fragments is a key determinant of activity. mdpi.com A specific conformation can either facilitate or hinder the optimal alignment of the molecule within a binding site, thereby impacting its activity. For example, sterically hindered aminopyridines can fail to react in certain synthetic steps, underscoring the practical impact of steric bulk. mdpi.com

Role as a Chemical Probe in Molecular Biology Research

While this compound is primarily recognized as a crucial intermediate in the synthesis of more complex bioactive molecules, its derivatives, most notably the multi-kinase inhibitor Sorafenib, have been extensively utilized as chemical probes in molecular biology research. These derivatives serve as invaluable tools for investigating cellular signaling pathways, particularly in the context of cancer biology. Their application in binding studies and competitive assays has elucidated the mechanisms of action of various targeted therapies and has guided the development of new therapeutic agents.

The primary use of Sorafenib and its analogues as chemical probes lies in their ability to selectively bind to and inhibit the activity of specific protein kinases. This allows researchers to dissect the roles of these kinases in cell proliferation, angiogenesis, and apoptosis.

Binding Studies

Binding assays are fundamental in characterizing the interaction between a chemical probe and its biological target. For Sorafenib, these studies have been instrumental in defining its target profile and understanding its polypharmacology. Radioligand competition binding assays, for instance, have been employed to determine the binding affinities of Sorafenib for various receptors.

One significant finding from such studies is the unexpected interaction of Sorafenib with serotonin (B10506) (5-HT) receptors. researchgate.net In radioligand competition binding assays, Sorafenib demonstrated notable affinity for several 5-HT receptor subtypes. researchgate.net For these experiments, radiolabeled ligands such as [3H]-Ketanserin and [3H]-LSD are used to label the target receptors. The addition of unlabeled Sorafenib competes with the radioligand for binding, and the extent of this competition is used to calculate the inhibitor constant (Ki), a measure of binding affinity. researchgate.net Such studies have revealed that Sorafenib binds to 5-HT2B and 5-HT2C receptors with Ki values of 56 nM and 417 nM, respectively. researchgate.net This "off-target" binding provides a basis for exploring the side effects of Sorafenib and suggests its potential as a lead compound for developing new 5-HT receptor ligands. nih.gov

Furthermore, in vitro studies have characterized the binding of Sorafenib to human serum albumin, a key plasma protein. nih.gov Using fluorescence quenching methods, the dissociation constant (Kd) for this interaction was determined to be 0.22 μM, highlighting a high degree of protein binding which influences the drug's pharmacokinetic properties. nih.gov

Competitive Assays

Competitive assays are a cornerstone of drug discovery and molecular biology research, allowing for the screening and characterization of enzyme inhibitors. In the context of this compound derivatives, competitive assays have been pivotal in quantifying their inhibitory potency against various kinases.

Sorafenib itself was identified as a potent inhibitor of Raf-1 and B-Raf kinases through cell-free enzyme assays, with IC50 values of 6 nM and 22 nM, respectively. selleckchem.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. These assays typically involve incubating the target kinase with its substrate (often ATP) and the inhibitor, and then measuring the resulting enzyme activity. Sorafenib also demonstrates potent inhibition of several receptor tyrosine kinases, including VEGFR-2, VEGFR-3, PDGFR-β, FLT3, and c-KIT, with IC50 values in the nanomolar range. selleckchem.commedchemexpress.compharmgkb.org

The development of novel Sorafenib analogues often involves competitive assays to evaluate their efficacy. For example, a series of Sorafenib derivatives were tested for their antiproliferative activity against various cancer cell lines, with some compounds showing competitive or even superior activity to Sorafenib. nih.gov In one study, newly synthesized Sorafenib analogues were evaluated for their ability to inhibit sprout formation in an ex vivo aortic ring assay, a measure of anti-angiogenic activity. nih.gov

Another application of competitive assays is in understanding the mechanism of inhibition. Studies on the interaction of Sorafenib with RUVBL2, an AAA+ ATPase, used an ATP/NADH coupled assay to screen for inhibitory activity. nih.govresearchgate.net These experiments revealed that Sorafenib acts as a mixed non-competitive inhibitor of RUVBL2's ATPase activity. researchgate.net

The data from these binding and competitive assays are crucial for establishing structure-activity relationships (SARs). By comparing the inhibitory activities of a series of related compounds, researchers can deduce which chemical modifications enhance or diminish the desired biological effect. For instance, the replacement of the diarylurea moiety in Sorafenib with a phenylpicolinamide group was found to be beneficial for its antitumor activity. nih.gov

Interactive Data Table: Inhibitory Activity of Sorafenib

TargetAssay TypeIC50 / KiReference
Raf-1Enzyme Assay6 nM (IC50) selleckchem.commedchemexpress.com
B-RafEnzyme Assay22 nM (IC50) selleckchem.com
B-Raf (V599E mutant)Enzyme Assay38 nM (IC50) selleckchem.com
VEGFR-2Enzyme Assay90 nM (IC50) medchemexpress.com
VEGFR-3Enzyme Assay20 nM (IC50) medchemexpress.com
PDGFR-βEnzyme Assay57 nM (IC50) medchemexpress.com
FLT3Enzyme Assay58 nM (IC50) medchemexpress.com
c-KitEnzyme Assay68 nM (IC50) selleckchem.com
5-HT2B ReceptorRadioligand Binding56 nM (Ki) researchgate.net
5-HT2C ReceptorRadioligand Binding417 nM (Ki) researchgate.net
RUVBL2ATPase Assay3.1 µM (IC50) nih.gov

Mechanistic Investigations in Chemical and Biological Systems

Molecular Mechanisms of Interaction with Enzymes or Receptors (In Vitro/Cell-Based Studies)

Detailed in vitro or cell-based studies elucidating the specific molecular interactions of 4-[(5-Chloropyridin-2-yl)oxy]phenol with enzymes or receptors are not described in the current scientific literature. The functional groups present in the molecule—a chloropyridinyl group, an ether linkage, and a phenol (B47542)—suggest potential for various types of interactions, but these have not been empirically verified for this compound.

Enzyme Inhibition Mechanism Studies

There are no specific studies available that detail the enzyme inhibition mechanisms of this compound, including binding kinetics or competitive/non-competitive analyses.

Receptor Binding Profiling and Ligand-Protein Interaction Analysis

A comprehensive receptor binding profile for this compound is not available in published literature. Computational docking and experimental screening would be required to identify potential protein targets and characterize the ligand-protein interactions.

Cellular Pathway Modulation at the Molecular Level

There is no direct evidence from cell-based assays to suggest that this compound induces apoptosis or causes cell cycle arrest. Such studies are necessary to determine if this compound modulates cellular pathways at the molecular level.

Reactive Intermediates and Degradation Pathways

Specific studies on the reactive intermediates and degradation pathways of this compound have not been reported. The chemical structure suggests that degradation could potentially occur through cleavage of the ether bond or modification of the aromatic rings under specific chemical or biological conditions. However, the specific intermediates and final degradation products are unknown.

Photochemical and Thermochemical Reaction Mechanisms

The photochemical and thermochemical reaction mechanisms of this compound have not been characterized. Research into its stability and reactivity under the influence of light and heat would be necessary to understand its potential for degradation or transformation under these conditions.

Applications in Advanced Chemical Research and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The structure of 4-[(5-Chloropyridin-2-yl)oxy]phenol, which combines a halogenated pyridine (B92270) moiety with a reactive phenol (B47542) group, makes it a valuable intermediate in organic synthesis. The diaryl ether linkage is a common motif in many biologically active compounds, and this particular arrangement offers multiple sites for further chemical modification.

The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, often achieved through cross-coupling reactions. nih.govwikipedia.orgnih.govresearchgate.netacs.org The preparation of this compound itself likely involves a nucleophilic aromatic substitution reaction, where a phenoxide displaces a halogen on the pyridine ring. Once formed, the phenolic hydroxyl group can be readily converted into other functional groups, or it can participate in further coupling reactions. For instance, the phenol can be alkylated or acylated to introduce a wide variety of side chains.

Furthermore, the chloro-substituent on the pyridine ring offers another handle for synthetic manipulation. Through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the chlorine atom can be replaced with other functional groups, allowing for the construction of more complex molecular architectures. This dual reactivity makes this compound a highly adaptable building block for creating diverse libraries of compounds for screening in drug discovery and other applications.

Development of Molecular Scaffolds for Chemical Biology Tools

The diaryl ether core of this compound is a prominent scaffold in medicinal chemistry and is found in a number of therapeutic agents. A notable example is the multi-kinase inhibitor Sorafenib, which features a related diaryl ether structure. Research into analogues of Sorafenib has demonstrated the importance of this chemical framework for achieving potent biological activity. wipo.intgoogle.commdpi.com

The 4-aminophenol (B1666318) substructure, which can be derived from this compound through reduction of a corresponding nitro precursor or other synthetic routes, is a key component in many of these analogues. By modifying the substituents on both the pyridine and phenyl rings of the core structure, chemists can systematically explore the structure-activity relationships (SAR) of new compounds. This allows for the fine-tuning of properties such as target binding affinity, selectivity, and pharmacokinetic profiles.

The development of such molecular scaffolds is crucial for creating chemical biology tools. These tools, which can include inhibitors, probes, and labels, are essential for studying biological processes at the molecular level. The versatility of the this compound scaffold makes it an attractive starting point for the design and synthesis of novel chemical probes to investigate the function of proteins and other biological targets.

Integration into Advanced Materials and Polymer Research

The incorporation of specific chemical moieties into polymers can significantly alter their physical and chemical properties. The diaryl ether and pyridyl groups present in this compound suggest its potential utility in the field of materials science.

Modifying Thermal Stability of Polymeric Systems

While direct studies on the incorporation of this compound into polymers are not widely reported, the principle of using such aromatic building blocks is well-established. researchgate.netmdpi.com The phenolic group of the compound could be used as a monomer in condensation polymerization reactions to create new polyethers. The presence of the nitrogen-containing pyridine ring could also contribute to improved flame retardancy, as nitrogen-containing compounds can act as char-forming agents. mdpi.com

Optical Material Applications (if NLO properties are significant)

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is often associated with the presence of a π-conjugated system with electron-donating and electron-accepting groups, which can lead to a large molecular hyperpolarizability.

While there is no specific data on the NLO properties of this compound, its chemical structure possesses some of the key features that can give rise to such properties. The molecule contains aromatic rings (the pyridine and phenol) which are part of a π-conjugated system. The oxygen atom of the ether linkage and the hydroxyl group of the phenol can act as electron-donating groups, while the chloro-substituted pyridine ring can act as an electron-withdrawing group. This "push-pull" electronic arrangement is a common design strategy for creating NLO chromophores. specialchem.com

Further research, including computational modeling and experimental measurements, would be necessary to quantify the NLO response of this specific compound and to determine its potential for use in optical materials. researchgate.netspecialchem.commdpi.com

Precursors for Agrochemical Research and Development (e.g., as lead compounds for new active substances)

The pyridyloxy moiety is a well-known toxophore in the field of agrochemicals, being present in a number of commercially successful herbicides and insecticides. wipo.intgoogle.com This suggests that this compound could serve as a valuable precursor for the discovery of new active substances in this area.

For example, pyridyloxy-based compounds are known to act as herbicides by inhibiting enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The general structure of these herbicides often involves a pyridyloxy group linked to another aromatic or heterocyclic ring system. By using this compound as a starting material, chemists can synthesize a variety of derivatives and screen them for herbicidal activity. nih.govwipo.int

Similarly, in the field of insecticides, the pyridyloxy scaffold has been incorporated into molecules that exhibit potent activity against a range of pests. nih.govmdpi.comnih.govresearchgate.net The insecticide Pyridalyl, for instance, contains a pyridyloxypropyl ether group. nih.gov The structural similarity of this compound to these known insecticidal scaffolds makes it a promising lead compound for the development of new and effective crop protection agents. The insect growth regulator Pyriproxyfen also contains a pyridyloxy moiety, further highlighting the importance of this chemical class in agrochemical research. wikipedia.org

Future Research Directions and Unexplored Avenues

Targeted Synthesis of Complex Architectures Incorporating the 4-[(5-Chloropyridin-2-yl)oxy]phenol Core

The foundational structure of this compound serves as an excellent building block for the synthesis of more complex molecular architectures. Future research could focus on integrating this core into larger, functional systems such as macrocycles, dendrimers, and polymers.

The presence of both a phenolic hydroxyl group and a reactive chloropyridine ring allows for a variety of synthetic transformations. The phenol (B47542) moiety can be used in reactions like etherification or esterification to attach the molecule to polymer backbones or other functional units. For instance, it can be incorporated into phenol-formaldehyde resins or other phenolic polymers, potentially modifying their thermal and mechanical properties. researchgate.net The synthesis of polymers from phenolic sources is a well-established field, offering numerous strategies for creating novel materials. nih.gov

Furthermore, the pyridyl nitrogen provides a site for coordination with metal ions, opening the door to the creation of metallo-supramolecular assemblies and metal-organic frameworks (MOFs). The flexible nature of pyridyl ether ligands allows for the formation of diverse network topologies. researchgate.net Research could explore the synthesis of complex, multi-component catenanes where the pyridyl group plays a key role in the dynamic assembly process. nih.gov The development of porous organic polymers (POPs) using pyridyloxy-phenol linkers is another promising avenue, with potential applications in gas storage and separation. researchgate.netnih.gov

Potential Complex ArchitectureSynthetic StrategyPotential Application
Macrocycles Ring-closing metathesis, Ullmann condensationHost-guest chemistry, sensing
Dendrimers Convergent or divergent synthesis from the phenolic coreDrug delivery, catalysis
Polymers Polycondensation, polymerization of vinyl-functionalized derivativesHigh-performance plastics, functional coatings
Metal-Organic Frameworks (MOFs) Solvothermal synthesis with metal ionsGas storage, catalysis, separation

Advanced Spectroscopic Studies of Dynamic Processes (e.g., time-resolved spectroscopy)

The photophysical properties of molecules containing pyridyl ether linkages are an area ripe for investigation. Advanced spectroscopic techniques, particularly time-resolved methods, can provide deep insights into the dynamic processes that occur upon photoexcitation.

Future studies could employ femtosecond transient absorption spectroscopy to investigate the excited-state relaxation dynamics of this compound and its derivatives. nih.govtandfonline.com Such studies can reveal the lifetimes of various excited states and the pathways of energy dissipation, including intersystem crossing to triplet states. nih.gov This information is crucial for understanding the potential of these molecules in applications such as photosensitizers or organic light-emitting diodes (OLEDs).

Time-resolved fluorescence spectroscopy can be used to study intramolecular charge transfer (ICT) processes, which are common in donor-acceptor molecules. nih.gov The pyridyl group can act as an electron acceptor, while the phenol can be an electron donor. Understanding the dynamics of ICT is key to designing molecules with specific optical properties, such as solvatochromic dyes or fluorescent probes. unipa.it For instance, the fluorescence of related systems has been shown to be sensitive to the solvent environment, which can be exploited for sensing applications. unipa.it

In-Depth Computational Modeling of Reaction Dynamics and Solvent Effects

Computational chemistry offers powerful tools to complement experimental studies and provide a deeper understanding of the behavior of this compound at the molecular level. Density Functional Theory (DFT) and other computational methods can be used to predict a wide range of properties and to model dynamic processes.

DFT calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. acs.orgnih.gov This can aid in the interpretation of experimental spectra and provide insights into the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and photophysical behavior. acs.org Furthermore, computational studies can explore the reaction mechanisms of synthetic transformations involving the this compound core, helping to optimize reaction conditions and predict potential side products. For example, DFT studies have been used to investigate the cleavage of ether linkages in related systems. researchgate.net

Molecular dynamics (MD) simulations can be used to study the behavior of the molecule in different solvent environments. These simulations can provide information on conformational changes, solvation dynamics, and the influence of the solvent on the molecule's properties. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can offer a more accurate description of specific processes, such as enzymatic reactions or photochemical events, by treating the core region with high-level quantum mechanics while the surrounding environment is described with a more computationally efficient molecular mechanics force field. acs.orgnih.gov

Exploration of Self-Assembly and Supramolecular Chemistry

The structure of this compound, with its hydrogen bond donor (phenol) and acceptor (pyridyl nitrogen) sites, makes it an excellent candidate for studies in self-assembly and supramolecular chemistry.

The ability of the pyridyl group to coordinate with metal ions suggests that this molecule could be used as a ligand to construct a variety of metal-organic complexes and coordination polymers. The interplay of coordination bonds and other intermolecular interactions, such as hydrogen bonding and π-π stacking, could lead to the formation of intricate and functional supramolecular architectures. The flexibility of the ether linkage can allow for the adoption of various conformations, leading to structural diversity in the resulting frameworks. researchgate.net

Crystal engineering studies could focus on understanding and controlling the packing of these molecules in the solid state. By modifying the substitution pattern on the aromatic rings, it may be possible to direct the formation of specific crystal structures with desired properties. The formation of intermolecular C-H···O hydrogen bonds has been observed to link related molecules into infinite chains in the crystalline state. Furthermore, the potential for this molecule to form supramolecular gels or liquid crystals could be explored, which could have applications in areas such as soft materials and responsive systems.

Development of Novel Functional Materials Based on Pyridyloxy-Phenol Scaffolds

The unique combination of a phenolic and a chloropyridyl moiety in a single molecule opens up possibilities for the development of a wide range of novel functional materials.

The incorporation of the this compound unit into polymers could lead to materials with enhanced thermal stability, flame retardancy (due to the chlorine and nitrogen content), and specific optical or electronic properties. For example, polyamides and polyimides containing pyridyl ether linkages have been shown to exhibit good solubility and high thermal stability. These polymers could find applications in high-performance coatings, films, and adhesives. researchgate.net

The pyridyloxy-phenol scaffold can also be used to create porous organic polymers (POPs) with tailored pore sizes and functionalities. researchgate.net Such materials could be designed for specific applications, including the adsorption of pollutants from water, separation of gases, or as supports for catalysts. The synthesis of porous polymers from phenolic precursors is a versatile approach to creating materials with high surface areas and tunable properties. Additionally, the electronic properties of the pyridyl ether unit suggest that it could be a component in the design of organic electronic materials, such as those used in sensors or organic field-effect transistors.

Functional MaterialPotential ApplicationKey Feature
High-Performance Polymers Aerospace, electronicsThermal stability, flame retardancy
Porous Organic Polymers Adsorption, catalysisHigh surface area, tunable porosity
Organic Electronics Sensors, transistorsTunable electronic properties
Fluorescent Probes Bio-imaging, chemical sensingEnvironment-sensitive fluorescence

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(5-Chloropyridin-2-yl)oxy]phenol, and how can yield optimization be achieved?

  • Methodology :

  • Route 1 : Condensation of 5-chloro-2-hydroxypyridine with 4-hydroxyphenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Route 2 : Ullmann coupling using CuI/1,10-phenanthroline as a catalyst in DMSO at 120°C, enabling aryl-ether bond formation .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1:1.2 molar ratio of pyridine to phenol derivatives) and use inert atmospheres (N₂/Ar) to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm aryl-ether linkage (δ ~6.8–8.3 ppm for aromatic protons) and phenolic –OH (δ ~5.5 ppm, exchangeable with D₂O) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion [M+H]⁺ (calculated m/z: 236.0352) .
  • X-ray Diffraction : Single-crystal analysis to resolve stereoelectronic effects of the chloropyridinyloxy group .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Approach :

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Kinase/phosphate inhibition studies using fluorometric substrates (e.g., ATPase-Glo™ assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the chloropyridinyloxy group during functionalization?

  • Analysis :

  • Electronic Effects : The electron-withdrawing Cl substituent on pyridine reduces nucleophilic aromatic substitution (NAS) reactivity. Use DFT calculations (e.g., Gaussian 16) to map charge distribution .
  • Competing Pathways : NAS vs. radical pathways (e.g., photoredox catalysis with Ir(ppy)₃) for C–O bond cleavage. Monitor intermediates via LC-MS .

Q. How to develop a robust HPLC method for quantifying this compound and its impurities?

  • Protocol :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/0.1% formic acid (60:40 v/v), isocratic elution at 1.0 mL/min.
  • Detection : UV at 254 nm. Validate linearity (R² >0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

Q. What computational tools predict the environmental persistence and toxicity (PBT) of this compound?

  • Tools :

  • EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential.
  • ECOSAR : Predict acute/chronic toxicity to aquatic organisms. Note: Experimental ecotoxicity data is limited; prioritize Daphnia magna acute toxicity assays .

Q. How does the chloropyridinyloxy moiety influence solid-state packing and solubility?

  • Crystallography :

  • H-bonding : Phenolic –OH forms intermolecular H-bonds with pyridinyl N, reducing solubility in apolar solvents.
  • Solubility Enhancement : Co-crystallize with cyclodextrins or use salt formation (e.g., sodium/potassium salts) .

Methodological Notes

  • Contradictions : and report divergent catalytic systems (Pd vs. Cu); cross-validate using kinetic profiling.
  • Data Gaps : No direct ecotoxicity data exists; extrapolate from structurally related chloropyridines (e.g., imidacloprid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[(5-Chloropyridin-2-yl)oxy]phenol
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4-[(5-Chloropyridin-2-yl)oxy]phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.